

A Comparative Spectroscopic Guide to Nitrobenzonitrile Isomers

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Compound of Interest

Compound Name: 2-Nitrobenzonitrile

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This guide provides a detailed comparative analysis of the spectroscopic properties of the three isomers of nitrobenzonitrile: **2-nitrobenzonitrile**, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document summarizes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting the information in a clear, comparative format. Detailed experimental protocols are also provided to facilitate the replication of these results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of nitrobenzonitrile, enabling a direct comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzonitrile isomers display characteristic absorption bands corresponding to the vibrational modes of their functional groups. The positions of these bands, particularly those of the nitrile ($-C\equiv N$) and nitro ($-NO_2$) groups, are influenced by their relative positions on the benzene ring.

Functional Group	2-Nitrobenzonitrile (cm ⁻¹) **	3-Nitrobenzonitrile (cm ⁻¹)	4-Nitrobenzonitrile (cm ⁻¹) **
-C≡N Stretch	~2230	~2235	~2232
-NO ₂ Asymmetric Stretch	~1530	~1530	~1525
-NO ₂ Symmetric Stretch	~1350	~1350	~1345
C-H Aromatic Stretch	~3100-3000	~3100-3000	~3100-3000
C=C Aromatic Stretch	~1600-1450	~1600-1450	~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the spectrometer's resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the nitrobenzonitrile isomers. The chemical shifts of the aromatic protons and carbons are significantly affected by the electron-withdrawing nature of the nitrile and nitro groups, leading to distinct patterns for each isomer.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton	2-Nitrobenzonitrile	3-Nitrobenzonitrile	4-Nitrobenzonitrile
H2	-	~8.57	~7.92
H3	~7.85 (d)	-	~8.37
H4	~7.75 (t)	~8.52 (d)	~8.37
H5	~7.90 (t)	~7.80 (t)	~7.92
H6	~7.80 (d)	~8.15 (s)	-

(s = singlet, d = doublet, t = triplet)

¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃[1]

Carbon	2-Nitrobenzonitrile	3-Nitrobenzonitrile	4-Nitrobenzonitrile
C1	~108.8	~114.5	~119.0
C2	~148.5	~131.0	~133.5
C3	~134.0	~148.4	~124.5
C4	~130.0	~127.5	~150.5
C5	~134.5	~136.0	~124.5
C6	~125.0	~127.0	~133.5
-C≡N	~115.5	~117.0	~117.5

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the nitrobenzonitrile isomers yields a molecular ion peak (M⁺) at m/z 148. The fragmentation patterns, however, can show subtle differences that may aid in their differentiation. The primary fragments often arise from the loss of NO₂, NO, and HCN.

Isomer	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
2-Nitrobenzonitrile	148	118, 102, 90, 76, 75
3-Nitrobenzonitrile	148	118, 102, 90, 76, 75
4-Nitrobenzonitrile	148	118, 102, 90, 76, 75

Note: While the major fragment ions are often the same, the relative intensities of these fragments can differ between the isomers, providing a basis for distinction.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid nitrobenzonitrile isomer is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

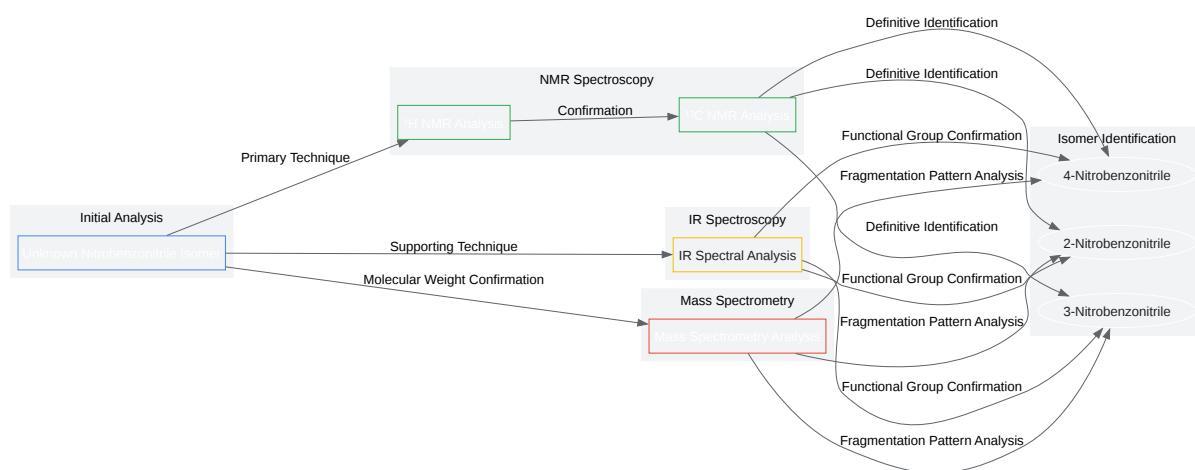
- Sample Preparation: Approximately 10-20 mg of the nitrobenzonitrile isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct insertion probe.
- Ionization: Electron ionization (EI) is commonly used, with a standard electron energy of 70 eV.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of nitrobenzonitrile isomers.

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Caption: A logical workflow for differentiating nitrobenzonitrile isomers using spectroscopic techniques.

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References

- 1. 3-Nitrobenzonitrile(619-24-9) ^{13}C NMR spectrum [chemicalbook.com]
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